molecular formula C18H25N3O6 B3055875 Benzyl 2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetate CAS No. 67585-90-4

Benzyl 2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetate

Cat. No. B3055875
CAS RN: 67585-90-4
M. Wt: 379.4 g/mol
InChI Key: QNJAKSVUBBLHTF-UHFFFAOYSA-N
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Patent
US05910565

Procedure details

In 380 ml of a chloroform/methylene chloride/ethyl acetate (7:5:1 by volume) mixed solvent were dissolved 7.13 g (20 mmol) of t-butyloxycarbonylglycine-dicyclohexylamine and 5.18 g (20 mmol) of glycylglycine benzyl ester hydrochloride obtained in Example 1. To this solution, 50 ml of a chloroform solution containing 4.22 g (20 mmol) of EDAC were added at -5° C. with stirring. The resulting mixture was stirred for 24 hours. The resulting chloroform solution was successively washed twice with a 10% by weight aqueous citric acid solution, then twice with water, then twice with a 4% by weight aqueous sodium hydrogen carbonate solution and finally twice with water. Thereafter, the organic phase was dried over anhydrous sodium sulfate. The solvent was then completely removed in vacuo to obtain a white oily material. This was crystallized from hexane to obtain 6.52 g (yield: 86%) of t-butyloxycarbonylglycylglycylglycine benzyl ester as a white solid. This benzyl ester was dispersed, to which 130 ml of 4N HCl/ethyl acetate were added. The mixture was stirred for 4 hours and then the solvent was removed in vacuo to obtain white precipitates. The precipitates were washed well with diethyl ether to obtain 4.63 g (yield: 85%) of glycylglycylglycine benzyl ester hydrochloride as a white solid having the following physical properties:
Name
t-butyloxycarbonylglycine dicyclohexylamine
Quantity
7.13 g
Type
reactant
Reaction Step One
Name
glycylglycine benzyl ester hydrochloride
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.22 g
Type
reactant
Reaction Step Two
Name
chloroform methylene chloride ethyl acetate
Quantity
380 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1(NC2CCCCC2)CCCCC1.Cl.[CH2:27]([O:34][C:35](=[O:42])[CH2:36][NH:37][C:38](=[O:41])[CH2:39][NH2:40])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.C(Cl)(Cl)Cl.CCN=C=NCCCN(C)C>C(Cl)(Cl)Cl.C(Cl)Cl.C(OCC)(=O)C>[CH2:27]([O:34][C:35](=[O:42])[CH2:36][NH:37][C:38](=[O:41])[CH2:39][NH:40][C:10](=[O:12])[CH2:9][NH:8][C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7])[C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1 |f:0.1,2.3,6.7.8|

Inputs

Step One
Name
t-butyloxycarbonylglycine dicyclohexylamine
Quantity
7.13 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(=O)O.C1(CCCCC1)NC1CCCCC1
Name
glycylglycine benzyl ester hydrochloride
Quantity
5.18 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)OC(CNC(CN)=O)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
4.22 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Step Three
Name
chloroform methylene chloride ethyl acetate
Quantity
380 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.C(Cl)Cl.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at -5° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 24 hours
Duration
24 h
WASH
Type
WASH
Details
The resulting chloroform solution was successively washed twice with a 10% by weight aqueous citric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Thereafter, the organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then completely removed in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a white oily material
CUSTOM
Type
CUSTOM
Details
This was crystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(CNC(CNC(CNC(=O)OC(C)(C)C)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.52 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.